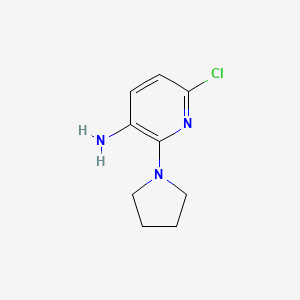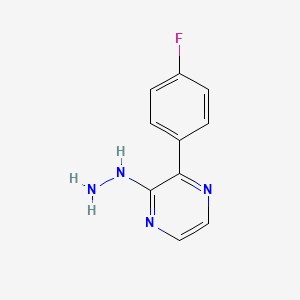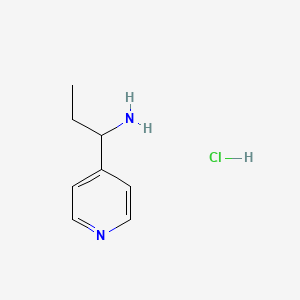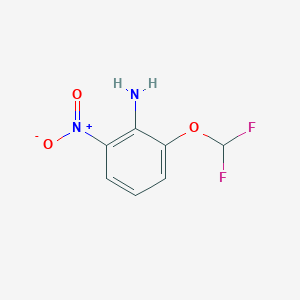
2-(Difluoromethoxy)-6-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-6-nitroaniline is an organic compound characterized by the presence of a difluoromethoxy group and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-6-nitroaniline typically involves the introduction of the difluoromethoxy group and the nitro group onto an aniline ring. One common method is the nitration of 2-(Difluoromethoxy)aniline using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)-6-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones under specific conditions.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate in an acidic medium.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Reduction: 2-(Difluoromethoxy)-6-aminoaniline.
Oxidation: 2-(Difluoromethoxy)-6-nitroquinone.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethoxy)-6-nitroaniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluoromethoxy group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
2-(Difluoromethoxy)aniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroaniline: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
2-(Trifluoromethoxy)-6-nitroaniline: Contains a trifluoromethoxy group instead of a difluoromethoxy group, leading to variations in reactivity and stability.
Uniqueness: 2-(Difluoromethoxy)-6-nitroaniline is unique due to the presence of both the difluoromethoxy and nitro groups, which confer distinct chemical properties and potential applications. The combination of these groups enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses and a promising candidate for pharmaceutical research.
Properties
Molecular Formula |
C7H6F2N2O3 |
|---|---|
Molecular Weight |
204.13 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-nitroaniline |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)14-5-3-1-2-4(6(5)10)11(12)13/h1-3,7H,10H2 |
InChI Key |
LIVBETVQYHVMIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}piperidine](/img/structure/B12085263.png)
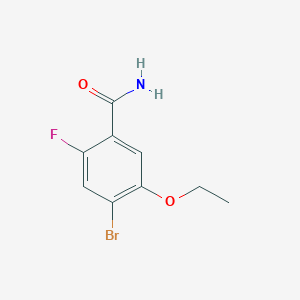
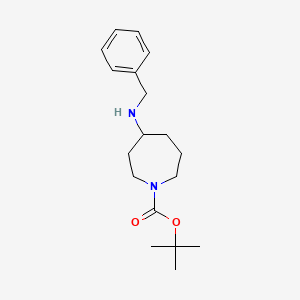

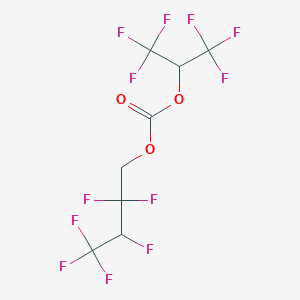

![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)

